molecular formula C6H7N B1169169 GalNAc-3/'-isoL(M1) ganglioside CAS No. 122932-83-6

GalNAc-3/'-isoL(M1) ganglioside

Cat. No.: B1169169
CAS No.: 122932-83-6
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Description

Overview of Sialic Acid-Containing Glycosphingolipids in Biological Systems

The structural complexity of gangliosides arises from variations in both their carbohydrate chains and ceramide moieties wikipedia.org. Over 500 ganglioside species have been identified, with their glycan structures defining specific species. The conventional nomenclature for gangliosides, established by Svennerholm, classifies them based on the number of sialic acid residues (M for monosialo, D for disialo, T for trisialo, Q for tetrasialo) and their chromatographic mobility, often followed by a number indicating the sequence of migration on thin-layer chromatograms (e.g., GM1, GD1a, GT1b) glycosmos.org.

Gangliosides are primarily categorized into series based on their core carbohydrate structure. The most common is the ganglio-series, characterized by a Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-Cer sequence, which can be further subdivided into 0-, a-, b-, and c-series based on the number of sialic acid residues linked to the inner galactose. Other series include globo-, isoglobo-, muco-, lacto-, and galaseries. The structural diversity extends to the ceramide portion, where the fatty acyl chains typically range from 16 to 30 carbons with varying degrees of unsaturation.

Gangliosides like GM1 are particularly abundant in lipid rafts and are known to influence membrane fluidity and form clusters that are relevant to raft structure mjms.mk. Their interactions with transmembrane glycoproteins and other membrane components are crucial for their functional roles in cell communication and signaling cascades mjms.mk. For instance, GM1 ganglioside has been shown to interact with proteins like galectin-3, modulating processes such as neuronal growth and adhesion.

Discovery and Initial Characterization of GalNAc-3/'-isoL(M1) Ganglioside

This compound is a relatively specific ganglioside belonging to the lactotetraose series, an atypical classification compared to the more common ganglio-series gangliosides like GM1 glycosmos.org.

The discovery of this compound was reported in 1989, when it was isolated from human meconium glycosmos.org. The initial interest in this ganglioside arose from the observation that a monoclonal antibody, DMAb-1, produced by immunizing with cells from the human glioma cell line D-54 MG, reacted with ganglioside GM2 glycosmos.org. Immunological detection using this antibody on thin-layer plates subsequently revealed the presence of a new ganglioside, which co-migrated with other known gangliosides (NeuAcα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glcβ1-1Cer, also known as 6'-LM1, and GalNAc-isoGM1) during chromatographic separation glycosmos.org. Its identification in human meconium provided a specific biological source for this novel compound.

Properties

CAS No.

122932-83-6

Molecular Formula

C6H7N

Synonyms

GalNAc-3/'-isoL(M1) ganglioside

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Galnac 3/ Isol M1 Ganglioside

Enzymatic Pathways of Ganglioside Synthesis

Ganglioside biosynthesis is a combinatorial process managed by a limited number of enzymes that create a wide diversity of complex structures. nih.gov The synthesis is organized into several series (0-, a-, b-, and c-series) based on the number of sialic acid residues attached to the inner galactose of the core oligosaccharide chain. nih.gov

The construction of the ganglioside glycan chain is orchestrated by glycosyltransferases (GTs), enzymes that transfer sugar residues from an activated nucleotide-sugar donor to an acceptor molecule. nih.gov Sialyltransferases (STs), a specific subset of GTs, are responsible for adding sialic acid residues. nih.gov

The key enzymes in this process belong to different families based on their sequence similarity and substrate specificity. nih.gov For instance, the synthesis of more complex gangliosides is dependent on the action of N-acetylgalactosaminyltransferase (GalNAc-T), which adds a β-linked N-acetylgalactosamine residue to precursors like GM3 to form GM2, a critical step for the synthesis of a-series gangliosides. nih.gov The activities of various sialyltransferases, such as ST3Gal-V (GM3 synthase) and ST8Sia-I (GD3 synthase), determine the initial branching into the a-, b-, and c-series pathways. wikipedia.org The formation of specific linkages can sometimes be catalyzed by multiple enzymes, and conversely, one enzyme may be capable of synthesizing multiple types of gangliosides. nih.gov

Table 1: Key Enzymes in Ganglioside Biosynthesis

Enzyme Family Specific Enzyme Example Function in Pathway
Glycosyltransferases Ceramide glucosyltransferase Adds the first glucose to ceramide. creative-proteomics.com
β4Gal-T6 (Lactosylceramide synthase) Adds galactose to glucosylceramide to form lactosylceramide. creative-proteomics.com
GalNAc-T (GM2/GD2 synthase) Adds N-acetylgalactosamine to GM3/GD3, a key step for complex gangliosides. nih.gov
Sialyltransferases ST3Gal-V (GM3 synthase) Adds the first sialic acid to lactosylceramide, forming GM3. wikipedia.org
ST8Sia-I (GD3 synthase) Adds a second sialic acid to GM3, forming GD3 and initiating the b-series. wikipedia.org

The biosynthesis of all gangliosides begins with the formation of ceramide at the endoplasmic reticulum. nih.gov The cascade proceeds with the creation of glucosylceramide (GlcCer) and then lactosylceramide (LacCer), which is the common precursor for most major ganglioside series. creative-proteomics.com

From LacCer, the pathway diverges based on the action of sialyltransferases:

GM3 , the precursor for the a-series, is formed by the addition of one sialic acid residue to LacCer by GM3 synthase (ST3Gal-V).

GD3 , the precursor for the b-series, is synthesized by the addition of a second sialic acid to GM3 by GD3 synthase (ST8Sia-I).

GT3 , the precursor for the c-series, is formed by the further action of GT3 synthase on GD3.

Once these precursors are formed, N-acetylgalactosaminyltransferase (GalNAc-T) and other glycosyltransferases act sequentially to elongate the carbohydrate chain, creating more complex downstream products. For example, GalNAc-T converts GM3 to GM2, which is then further glycosylated to produce the major brain ganglioside GM1. The relative activities of key enzymes like GM2/GD2 synthase and GD3 synthase regulate the main profiles of ganglioside expression.

Regulation of GalNAc-3/'-isoL(M1) Ganglioside Biosynthesis

The expression of gangliosides is tightly controlled at multiple levels to meet the specific needs of different cells and tissues during development and in adulthood. elicityl-oligotech.com This regulation occurs through genetic control of enzyme expression and is reflected in distinct developmental and tissue-specific patterns. nih.gov

The genes encoding ganglioside synthases are subject to complex transcriptional regulation. nih.gov Promoters for these key synthase genes typically lack standard TATA and CCAAT boxes but are rich in GC boxes, a characteristic of "housekeeping" genes. nih.gov Despite this, their expression is not constitutive but is highly regulated in a developmental and tissue-specific manner.

Transcription is controlled by a variety of cis-acting elements and transcription factors, including Sp1, AP2, and CREB, which bind to the proximal promoter regions. nih.gov Negative regulatory regions have also been identified in the promoters of most of these genes, allowing for fine-tuned control of expression. Furthermore, epigenetic mechanisms, such as the acetylation of histones H3 and H4 on the GalNAc-T gene promoter, can lead to the recruitment of transcription factors and activate gene expression. The formation of multi-enzyme complexes between different glycosyltransferases within the Golgi may also regulate biosynthetic efficiency and product specificity.

The composition and concentration of gangliosides change dramatically during development, particularly in the brain. uni-muenchen.denih.gov In the early embryonic brain of rodents and humans, simpler gangliosides like GM3 and GD3 are predominant. uni-muenchen.de As development progresses, the expression of these simple forms decreases, while the synthesis of more complex gangliosides, such as GM1a, GD1a, GD1b, and GT1b, is upregulated. uni-muenchen.de This shift is largely due to spatiotemporally-regulated changes in the expression of the underlying glycosyltransferase genes. uni-muenchen.denih.gov

For example, studies in the developing mouse brain show high expression of the GD3 synthase gene in early stages, with a gradual increase in GM2/GD2 synthase gene expression later on. This switch in enzyme dominance allows for the synthesis of the complex gangliosides required for processes like neuritogenesis, synaptogenesis, and myelination. uni-muenchen.de The expression patterns can be highly heterogeneous even within different regions of the developing brain, suggesting that specific ganglioside components are required for the proper development and function of individual neural sites.

Metabolic Fate and Degradation of this compound

Gangliosides are recycled through a catabolic pathway that primarily occurs in the lysosomes. creative-proteomics.com The degradation process is essentially the reverse of biosynthesis, involving the stepwise removal of sugar and sialic acid residues by a series of specific lysosomal glycohydrolases. creative-proteomics.com

The process is initiated through endocytosis, after which the gangliosides are transported to lysosomes for degradation. For a ganglioside like GM1, the degradation pathway involves the sequential action of enzymes. For example, studies on cultured neuroblastoma cells have shown that exogenous GM1 is primarily degraded through a pathway that first converts it to GM2, followed by the formation of asialo-GM2, and eventually lactose-ceramide. A minor pathway where GM1 is first converted to asialo-GM1 also exists. The failure of this degradative pathway, often due to a deficiency in a specific lysosomal enzyme like β-galactosidase, leads to the accumulation of gangliosides, resulting in severe neurodegenerative storage diseases such as GM1-gangliosidosis. creative-proteomics.com

Catabolic Enzymes and Lysosomal Processing

The breakdown of gangliosides is a stepwise enzymatic process. For instance, the catabolism of GM1 ganglioside to GM2 ganglioside is carried out by the enzyme β‐galactosidase. Subsequently, GM2 is converted to GM3 by the action of β‐hexosaminidase, a process that may also involve the GM2 activator protein researchgate.net. Deficiencies in these enzymes can lead to the accumulation of their respective substrates, resulting in lysosomal storage disorders known as gangliosidoses researchgate.netwikipedia.org. For example, Tay-Sachs disease is a fatal genetic disorder caused by a deficiency of functional hexosaminidase A, leading to the accumulation of GM2 ganglioside in lysosomes wikipedia.org.

The lysosomal processing of gangliosides is a complex and highly regulated process. Glycosphingolipids from the plasma membrane are endocytosed and transported through the endosomal/lysosomal system where they are degraded by a series of acid hydrolases nih.gov. The catabolism of GM2 ganglioside, for example, is dependent on the lysosomal enzyme β-hexosaminidase A and the GM2 activator protein, a lipid transfer protein nih.govyoutube.com. The GM2 activator protein extracts the ganglioside from the membrane and presents it to the active site of the enzyme for hydrolysis youtube.com.

Several enzymes are critical for the complete degradation of various gangliosides. These include sialidases (neuraminidases), β-galactosidases, β-hexosaminidases, and β-glucosidases nih.gov. The activity of these enzymes is essential for the sequential removal of sialic acid, galactose, N-acetylgalactosamine, and glucose residues from the ganglioside's oligosaccharide chain wikipedia.org. The catabolism of Tay-Sachs ganglioside (GM2) can be initiated by the removal of either N-acetylgalactosamine by a hexosaminidase or N-acetylneuraminic acid by a neuraminidase nih.gov.

Interactive Data Table: Key Enzymes in Ganglioside Catabolism

EnzymeAbbreviationFunction in Ganglioside CatabolismAssociated Disorder (if deficient)
β-Hexosaminidase AHEXACleaves terminal N-acetylgalactosamine from GM2 ganglioside. youtube.comTay-Sachs Disease wikipedia.orgyoutube.com
β-Hexosaminidase BHEXBComponent of Hexosaminidase A and forms Hexosaminidase B homodimers.Sandhoff Disease mdpi.com
β-GalactosidaseGLB1Hydrolyzes the terminal galactose from GM1 ganglioside. researchgate.netGM1 Gangliosidosis researchgate.net
Neuraminidase (Sialidase)NEURemoves sialic acid residues from various gangliosides. nih.govSialidosis
GM2 Activator ProteinGM2ABinds to GM2 ganglioside and presents it to β-Hexosaminidase A. nih.govyoutube.comAB Variant of GM2 Gangliosidosis jci.org

Intermediates and Recycling Pathways

The stepwise degradation of gangliosides within the lysosome generates a series of intermediate molecules. These intermediates are essentially simpler gangliosides or their asialo- derivatives, which are further broken down until the basic building blocks are released. For example, the catabolism of GM1 ganglioside produces GM2 ganglioside as a key intermediate researchgate.net. Further degradation of GM2 by β-hexosaminidase A results in the formation of GM3 ganglioside youtube.com.

Another important intermediate in ganglioside catabolism is the asialo- derivative of the parent ganglioside. For instance, the degradation of GM1 can also proceed through the formation of asialo-GM1 (GA1) by the action of a sialidase, which is then further catabolized nih.gov. Similarly, GM2 ganglioside can be converted to its asialo- form, GA2 jci.org. These asialo-glycosphingolipids are then sequentially degraded by the same set of lysosomal hydrolases.

The final products of complete ganglioside catabolism are monosaccharides (such as glucose, galactose, N-acetylgalactosamine, and sialic acid) and ceramide wikipedia.org. These components are then transported out of the lysosome and can be recycled by the cell for the synthesis of new glycosphingolipids and other complex molecules mdpi.com. This recycling pathway is crucial for maintaining cellular homeostasis and the dynamic nature of cellular membranes.

Interactive Data Table: Intermediates in Ganglioside Catabolism

Initial GangliosideCatabolic EnzymeIntermediate Product
GM1 Gangliosideβ-GalactosidaseGM2 Ganglioside researchgate.net
GM2 Gangliosideβ-Hexosaminidase AGM3 Ganglioside youtube.com
GM1 GangliosideSialidaseAsialo-GM1 (GA1) nih.gov
GM2 GangliosideSialidaseAsialo-GM2 (GA2) nih.gov

Cellular and Molecular Functions of Galnac 3/ Isol M1 Ganglioside

Role in Membrane Organization and Dynamics

Gangliosides are crucial for maintaining the structural integrity and dynamic properties of cellular membranes. They are particularly enriched in specific membrane microdomains that serve as organizational centers for various biological phenomena. plos.orgfrontiersin.org

GalNAc-3/'-isoL(M1) ganglioside, like other gangliosides, is predominantly found within glycolipid-enriched microdomains (GEMs), also known as lipid rafts. plos.orgmdpi.commdpi.comwustl.edumdpi.com These lipid rafts are specialized, cholesterol-rich, and sphingolipid-rich regions within the plasma membrane that are less fluid and more organized than the surrounding membrane. plos.orgmdpi.comwustl.eduresearchgate.net Their insolubility in non-ionic detergents at low temperatures has led to their classification as detergent-resistant membrane (DRM) domains. mdpi.comwustl.edu

The presence of gangliosides like GalNAc-3/'-isoL(M1) in these microdomains is not merely structural; they are considered core components of lipid rafts and are frequently used as markers for these domains. mdpi.comresearchgate.net The interactions between gangliosides and cholesterol lead to the formation of these organized domains, which are crucial for numerous cellular processes. mdpi.comresearchgate.net There is evidence of heterogeneity in the lipid and protein composition of lipid rafts, suggesting that different types of rafts can exist in various regions of the cell. mdpi.comwustl.edu For instance, GM1 and GM3 gangliosides have been shown to highlight distinct lipid microdomains within the apical domain of epithelial cells. nih.gov

The association of gangliosides with lipid rafts directly influences the localization and mobility of various membrane proteins. researchgate.netplos.orgmdpi.commdpi.comnih.gov Lipid rafts serve as platforms for recruiting and organizing membrane-associated proteins, thereby promoting signal transduction and regulating protein trafficking. plos.orgfrontiersin.org Changes in ganglioside expression levels can alter the localization of raft-associated proteins, potentially leading to reduced membrane fluidity and cellular dysfunction. mdpi.com

For example, galectin-3 (Gal-3), a carbohydrate-binding protein, interacts with ganglioside GM1 on the outer leaflet of the plasma membrane. nih.govnih.govnih.gov This interaction is critical for regulating cell growth and adhesion, particularly in neurons. nih.govnih.gov Galectin-3 has been shown to influence the mobility of both glycoproteins and glycolipids, including GM1 ganglioside, within cell-cell adhesion domains. nih.gov Specifically, the galectin lattice formed by Gal-3 binding can destabilize cell-cell junctions and increase the junctional mobility of N-cadherin and GM1 ganglioside. nih.gov This regulation of protein and glycolipid mobility within specific plasma membrane domains highlights a novel role for the galectin lattice in junctional stability. nih.gov

Modulation of Cellular Signaling Pathways

Gangliosides are key modulators of diverse cellular signaling pathways, interacting with various signaling molecules, including receptor tyrosine kinases. frontiersin.orgcaymanchem.comresearchgate.netfrontiersin.orgmdpi.commdpi.comnih.gov Their location within lipid rafts facilitates these interactions and their ability to regulate signal transduction. frontiersin.orgmdpi.com

Gangliosides exert their regulatory effects on receptor tyrosine kinases (RTKs) through various mechanisms, including direct interaction with the receptors, modulation of receptor dimerization, and reorganization of glycolipid-enriched microdomains. mdpi.com

Epidermal Growth Factor Receptor (EGFR): While the provided information specifically details GM3's interaction with EGFR, inhibiting its kinase activity and autophosphorylation mdpi.commdpi.comunimi.it, the general principle of ganglioside-RTK interaction suggests that GalNAc-3/'-isoL(M1) could also influence EGFR signaling, possibly depending on its specific glycan structure and cellular context. mdpi.com

TrkA (Nerve Growth Factor Receptor): Ganglioside GM1 has been shown to directly and tightly associate with TrkA, the high-affinity tyrosine kinase receptor for nerve growth factor (NGF). nih.govnih.gov This association strongly enhances neurite outgrowth and neurofilament expression in cells, even at low NGF concentrations. nih.gov The potentiation of NGF activity by GM1 involves increased tyrosine autophosphorylation of TrkA. nih.gov This specific interaction highlights how gangliosides can function as endogenous activators of RTK function. nih.gov

VEGFR (Vascular Endothelial Growth Factor Receptor): While general ganglioside involvement in modulating RTK signaling including VEGFR is noted mdpi.comwjgnet.com, specific detailed research findings on this compound's direct interaction with VEGFR are not explicitly provided in the search results. However, gangliosides like GM3 have been reported to inhibit angiogenesis by influencing VEGF receptors. researchgate.net

These interactions underscore the critical role of gangliosides in controlling cellular responses mediated by growth factors. mdpi.comnih.gov The specific glycan structure of gangliosides and the cellular environment determine whether they activate or inhibit RTK-mediated signal transduction. mdpi.com

Modulation of RTKs by gangliosides leads to significant impacts on downstream signaling cascades, including the Extracellular Signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K) pathways. mdpi.comnih.govnih.govunimi.itnih.gov

ERK and PI3K pathways: These pathways are crucial for cell proliferation, differentiation, and survival. nih.gov For instance, GM1 ganglioside enhances the activity of the Ret tyrosine kinase receptor, leading to the recruitment of PI3K/Akt and ERK signaling. nih.gov This modulation is proposed as a mechanism for GM1's neurotrophic actions on dopaminergic neurons. nih.gov In cancer cells, altered ganglioside expression levels can regulate various signaling molecules, promoting or inhibiting malignant properties. mdpi.com For example, in melanoma cells, GD3-mediated signaling pathways involving molecules like p130Cas and paxillin (B1203293) lead to increased activation of Akt and ERK1/2 phosphorylation. mdpi.com The interaction of gangliosides with RTKs in lipid rafts directly influences these downstream cascades, thereby regulating fundamental cellular processes. mdpi.comnih.gov

Involvement in Cell-Cell and Cell-Matrix Interactions

Gangliosides, positioned on the cell surface, play a vital role in mediating cell-cell recognition, adhesion, and cell-extracellular matrix interactions. frontiersin.orgcreative-proteomics.com Their glycan head groups extend outwardly, allowing for interactions with molecules on juxtaposed cell membranes or within the extracellular space. frontiersin.org

This includes interactions with cell adhesion molecules (CAMs) such as integrins and selectins, which are essential for maintaining tissue integrity and regulating processes like embryogenesis, wound healing, and immune cell trafficking. creative-proteomics.com For instance, gangliosides bind to lectins, serving as immunological and cell-adhesion receptors. caymanchem.com In the context of the central nervous system, gangliosides interact with proteins like myelin-associated glycoprotein (B1211001) (MAG) on myelin sheaths, which is crucial for the stability of myelinated axons. frontiersin.org

While the direct involvement of "this compound" in specific cell-cell and cell-matrix interactions beyond its general role as a ganglioside is not detailed in the provided search results, the broader role of gangliosides as a class, to which it belongs, is well-established. Their presence on the cell surface and their ability to engage in trans-interactions are fundamental to cellular communication and tissue organization. frontiersin.org

Cell Adhesion Mechanisms

Gangliosides broadly participate in cell adhesion by mediating cell-cell recognition, where glycans on one cell bind to complementary glycan-binding proteins (lectins) on an opposing cell unimi.it. This interaction can lead to cell-cell adhesion and control of intracellular signaling pathways unimi.it. For instance, gangliosides can act as cell adhesion receptors in inflammation, with some gangliosides potentially serving as neutrophil receptors for E-selectin unimi.it. They can modulate the activity of membrane proteins through lateral interactions within lipid rafts unimi.it.

However, specific detailed research findings on the direct involvement and mechanistic roles of this compound in cell adhesion mechanisms were not identified in the provided search results. Most studies describe the general functions of gangliosides or focus on other well-characterized gangliosides like GM1, GM3, or GD3 in adhesion contexts wikipedia.orgunimi.itcreative-proteomics.comnih.gov.

Role in Intercellular Communication

Gangliosides are recognized for their pivotal role in intercellular communication and signal transduction, especially within the nervous system where they are highly abundant wikipedia.orgplos.orgunimi.it. Their oligosaccharide groups extend beyond the cell membrane, serving as distinguishing surface markers and recognition points for extracellular molecules or neighboring cells wikipedia.org. They modulate signaling by engaging in cis- and trans-interactions with various membrane receptors, adhesion molecules, and ion channels, influencing protein activity and signaling plos.org.

Despite the general importance of gangliosides in intercellular communication, specific research detailing the direct and mechanistic role of this compound in these communication pathways was not found in the search results. Information on this compound is primarily limited to its structural identification nih.gov.

Mechanistic Roles in Fundamental Cellular Processes

Gangliosides are known to influence a broad spectrum of fundamental cellular processes by modulating membrane protein activity, ion channels, and cell signaling pathways, particularly within lipid rafts plos.org. Changes in their composition are associated with various physiological and pathological conditions plos.orgontosight.aicreative-proteomics.com.

Cell Development and Differentiation

Gangliosides are crucial for the growth and differentiation of tissues, with their quantitative and qualitative composition changing during oncogenesis and development wikipedia.orgcreative-proteomics.com. Simple gangliosides like GM3 and GD3 are abundant in early embryonic stages, while more complex gangliosides like GM1, GD1a, GD1b, and GT1b become predominant in later developmental stages, particularly in the brain wikipedia.orgcreative-proteomics.commdpi.com. They are essential for proper neuronal development, including neurite outgrowth, axon guidance, and synaptogenesis creative-proteomics.com. Their expression patterns undergo dynamic changes reflecting specific cellular and tissue requirements creative-proteomics.com.

As with the previous sections, specific research findings elucidating the direct mechanistic roles of this compound in cell development and differentiation were not found in the provided search results. The available information primarily pertains to gangliosides as a class or other specific members of the ganglioside family wikipedia.orgcreative-proteomics.comcreative-proteomics.commdpi.com.

Cell Proliferation and Apoptosis Mechanisms

Gangliosides are implicated in the regulation of cell proliferation and cell death (apoptosis) wikipedia.orgplos.org. They can regulate signaling cascades that control cell survival, proliferation, differentiation, migration, and invasion in various cancer types nih.gov. Some gangliosides, such as GD3 and GM3, have been shown to play roles in inducing apoptosis or influencing cell growth plos.orgontosight.ainih.govresearchgate.netmdpi.comresearchgate.net. For example, GM3 has been reported to induce apoptosis by inhibiting cell proliferation and increasing DNA fragmentation in certain cancer cells plos.orgresearchgate.net. GD3 can accumulate upon Fas triggering or ceramide exposure and directly induce apoptosis by decreasing mitochondrial membrane potential nih.govnih.govfrontiersin.org.

However, detailed research findings specifically outlining the mechanistic roles of this compound in cell proliferation and apoptosis mechanisms were not identified in the provided search results. The discussions around these processes consistently refer to other ganglioside species plos.orgnih.govontosight.ainih.govresearchgate.netmdpi.comresearchgate.netnih.govfrontiersin.org.

Immunological and Pathobiological Significance of Galnac 3/ Isol M1 Ganglioside at the Molecular Level

Antigenicity and Antibody Recognition

Gangliosides can serve as antigen clusters, binding to receptors of various viruses, bacteria, and bacterial toxins, and are implicated in disease pathogenesis creative-diagnostics.com. Their oligosaccharide groups act as cell surface markers involved in cellular recognition and communication loinc.org.

Epitope Analysis and Monoclonal Antibody Development for Research

The antigenicity of specific ganglioside epitopes facilitates the development of targeted antibodies for research and diagnostic purposes. A monoclonal antibody, designated DMAb-1, was developed by immunizing mice with cells from the human glioma cell line D-54 MG nih.gov. This antibody demonstrated reactivity with ganglioside GM2 and specifically with GalNAc-3'-isoL(M1) ganglioside nih.gov. Epitope analysis revealed that the binding site for DMAb-1 was the carbohydrate structure GalNAc β1-4(NeuAc α2-3)Gal nih.gov. This illustrates how specific carbohydrate structures on gangliosides can be precisely recognized by antibodies, providing molecular tools for studying their distribution and function.

Molecular Mimicry in Autoimmune Mechanisms (e.g., in animal models)

Molecular mimicry, where microbial antigens structurally resemble host antigens, is a well-established mechanism for triggering autoimmune diseases mfd.org.mkbinasss.sa.crjci.org. This phenomenon leads to the generation of cross-reactive antibodies or T cells that mistakenly target self-tissues mfd.org.mkbinasss.sa.crjci.org.

A prominent example involves gangliosides in Guillain-Barré Syndrome (GBS), an acute immune-mediated peripheral neuropathy mfd.org.mknih.govnih.gov. Campylobacter jejuni infection frequently precedes GBS, and the bacterial lipopolysaccharides (LPSs) of certain C. jejuni strains possess carbohydrate structures that mimic human gangliosides mfd.org.mkjci.orgnih.govnih.gov. Specifically, anti-GalNAc-GD1a IgG antibodies are associated with acute motor axonal neuropathy (AMAN), a variant of GBS loinc.orgmfd.org.mknih.gov. Evidence of molecular mimicry includes the observed carbohydrate mimicry between the lipo-oligosaccharide of C. jejuni isolated from AMAN patients and human GM1 ganglioside, specifically the Galβ1-3GalNAcβ1-4(NeuAcα2-3)Galβ1- epitope nih.gov.

Animal models have provided crucial evidence supporting this hypothesis. Immunization of rabbits with C. jejuni LPS containing GM1-like epitopes, or with GM1 ganglioside itself, has been shown to induce AMAN, characterized by pathological changes in peripheral nerves mirroring those seen in human GBS nih.govnih.gov. Furthermore, IgM monoclonal autoantibodies with anti-Gal(β1-3)GalNAc activity have been detected in patients with lower motor neuron disease, binding to the surface of motoneurons. This epitope is shared by GM1 and GD1b gangliosides, suggesting that antibody binding to such ganglioside-bearing glycolipids or glycoproteins on the cell surface may contribute to the development of motor neuron disease nih.govnih.gov.

Molecular Mechanisms in Neurobiological Contexts

Gangliosides are highly enriched in the nervous system, playing diverse and critical roles in its integrity, development, and function creative-diagnostics.comnih.govjocs.jpnih.govmdpi.comresearchgate.netnih.gov. Their expression levels and patterns undergo significant changes during brain development mdpi.comjocs.jpmdpi.com.

Molecular Roles in Neuroinflammation and Neurodegeneration (e.g., complement systems, protein aggregation)

Dysregulation of ganglioside profiles is associated with various neurodegenerative disorders, including Huntington's disease (HD), Alzheimer's disease (AD), and Parkinson's disease (PD) nih.govfrontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.net. Genetic mutations affecting ganglioside biosynthetic enzymes can lead to severe neurodegenerative conditions, highlighting their importance in maintaining nervous system integrity nih.govnih.gov. Such deficiencies can result in neurodegeneration, often marked by abnormal proliferation of astrocytes and the assembly of microglia, indicative of neuroinflammatory responses mdpi.com.

Gangliosides are also involved in the complex interplay of molecular mechanisms underlying neuroinflammation and neurodegeneration. They are known to regulate neuroinflammation, potentially involving the complement system mdpi.com. Furthermore, gangliosides play a critical role in protein aggregation, a hallmark of many neurodegenerative diseases. Misfolded and aggregated proteins propagate between neurons and glial cells, exacerbating neurodegeneration mdpi.com. Gangliosides, particularly when clustered within lipid rafts on brain cell membranes, can facilitate the attachment of amyloid proteins, such as those implicated in AD and PD, to these rafts mdpi.com. This interaction aids the insertion of these proteins into the outer layer of the plasma membrane, promoting the formation of neurotoxic oligomers mdpi.com. For instance, ganglioside GM1 has been demonstrated to prevent the aggregation of alpha-synuclein (B15492655), a key protein in Parkinson's disease pathogenesis researchgate.net. While direct evidence for GalNAc-3/'-isoL(M1) specifically in complement system modulation or protein aggregation is limited in the provided search results, the general principles of ganglioside involvement in these processes are well-established.

Interaction with Ion Channels and Neurotransmitter Systems at the Molecular Level

Gangliosides are integral components of cell membranes and their specialized microdomains, lipid rafts, where they interact with membrane proteins and ion channels to modulate cellular functions creative-diagnostics.commdpi.comnih.govfrontiersin.orgnih.govmdpi.com. They function as regulators of ion channels, impacting intracellular calcium ion balance and influencing neurotransmitter release creative-diagnostics.comcaymanchem.com.

These interactions are highly specific and can either activate or inhibit protein activity and signaling, depending on the particular ganglioside and protein involved nih.gov. For example, ganglioside GM1 has been shown to modulate neurotransmitter receptors, including the delta-type opioid receptor researchgate.net. It can also significantly stimulate the functional coupling between adenylate cyclase and serotonin (B10506) receptors researchgate.net.

A critical molecular role of gangliosides at the synapse is their contribution to the electrostatic environment. The negative electrical charges carried by gangliosides, especially abundant in the lipid rafts of the central nervous system, generate an electric field at the synaptic membrane mdpi.com. This electric field precisely controls the movement of neurotransmitters in the synaptic cleft, attracting cationic neurotransmitters (e.g., serotonin) and repelling anionic ones (e.g., glutamate) mdpi.com. This mechanism is fundamental for optimizing the speed and efficiency of synaptic transmission mdpi.com. Disruptions in the expression of brain gangliosides can impair the proper functioning of glutamatergic synapses, as observed in neurological conditions such as Rett syndrome mdpi.com.

Compound Names and PubChem CIDs

Role in Cancer Biology: Molecular and Cellular Mechanisms

Gangliosides undergo significant qualitative and quantitative alterations during malignant transformation, leading to structural and functional changes that often correlate negatively with patient survival nih.govfrontiersin.org. Cancer cells have the capacity to shed gangliosides into the tumor microenvironment, profoundly influencing anti-tumor immunity and promoting tumor progression nih.gov.

Modulation of Cancer Cell Growth, Migration, and Invasion (e.g., signal transduction, angiogenesis at molecular level)

Gangliosides contribute to malignant cell behaviors by modulating critical cellular functions such as adhesion, mobility, differentiation, metastasis, and angiogenesis mdpi.com. Their effects are largely mediated through their influence on signal transduction pathways. For instance, gangliosides in lipid rafts can interact with receptor tyrosine kinases, like the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor-alpha (PDGFRα), thereby altering the interaction of growth factors with their cell surface receptors and consequently modifying cell behavior nih.govmdpi.commdpi.com. For example, in human glioma cells, the expression of GM1 ganglioside can reduce PDGFR phosphorylation and signaling by excluding the receptor from lipid rafts mdpi.com. Conversely, GD3 ganglioside can form complexes with PDGFRα and activate kinase Yes in lipid rafts, promoting the proliferation, invasion, and malignant phenotype of human glioma cells mdpi.com.

Furthermore, altered glycosylation patterns, specifically those involving terminal N-acetylgalactosamine (GalNAc) residues on glycoproteins, have been linked to highly invasive cancer cell phenotypes oncotarget.com. This suggests that modifications like the addition of GalNAc, as implied in GalNAc-3/'-isoL(M1) ganglioside, could contribute to increased invasive potential in cancer. Some gangliosides, such as GM3, have been shown to possess anti-angiogenic properties, inhibiting the formation of new blood vessels crucial for tumor growth researchgate.net. In contrast, other gangliosides, like GD2, have been reported to enhance cancer cell survival and invasion frontiersin.org.

Influence on Anti-Tumor Immune Response at the Cellular Level

The shedding of gangliosides by cancer cells into the tumor microenvironment significantly impacts the anti-tumor immune response. Many ganglioside species exhibit prominent immunosuppressive activities, acting as checkpoint molecules that counteract immunosurveillance nih.gov.

Inhibition of T cell proliferation: Gangliosides can interfere with T cell function in various ways to promote tumor progression. Studies indicate that gangliosides can inhibit lymphocyte proliferation, often by depleting interleukin-2 (B1167480) (IL-2) in a dose-dependent manner, thereby preventing its binding to the IL-2 receptor on activated T cells nih.gov. Some evidence also suggests that gangliosides can directly bind to IL-2, neutralizing free IL-2 nih.gov.

Inhibition of NK cell cytotoxicity: Gangliosides like GM3 and GM2, isolated from human brain tissue, have been shown to inhibit natural killer (NK) cell activity in vitro nih.gov. The presence of high concentrations of GM3 and GM2 in neuroblastoma and gliomas supports the hypothesis that their shedding contributes to tumor progression by suppressing NK cell-mediated cytotoxicity nih.gov.

Modulation of antigen-presenting cells: Gangliosides can also influence the development and function of monocyte-derived dendritic cells (DCs), leading to reduced expression of MHC class II molecules and co-stimulatory molecules, as well as diminished endocytic and T cell proliferation-inducing activities, thereby impairing antigen presentation longdom.org.

Immune Evasion via Sialic Acids: Sialic acids, integral components of gangliosides, are frequently overexpressed on cancer cell surfaces. These sialic acids can interact with Siglec receptors on immune cells, acting as an immunosuppressive mechanism by which cancer cells evade immune recognition and activation ru.nl.

Altered Expression Patterns in Cancerous Tissues and Cell Lines

Malignant transformation is often accompanied by aberrant glycosylation, leading to altered expression patterns of gangliosides nih.govfrontiersin.org. These changes are not random but often specific to cancer type and stage.

Specific Ganglioside Alterations: For instance, ganglioside GD3 and its O-acetylated form (9-O-acetyl GD3) are significantly expressed in small cell lung cancer cell lines nih.gov. GM3 is often overexpressed in human tumors, including lung, brain cancers, and melanomas, and is considered a tumor-associated carbohydrate antigen researchgate.net. GD2 expression, typically restricted to limited tissues physiologically, is frequently altered and overexpressed in various neuroectoderm-derived cancers, enhancing malignant properties frontiersin.orgglycoforum.gr.jp.

GalNAc-containing Gangliosides in Cancer: In human uterine cervical carcinoma-derived cell lines, unique gangliosides with a GM2-determinant, including GalNAc-GM1b and GalNAc-GD1a, have been reported in significantly high concentrations nih.gov. Interestingly, the expression of these GalNAc-containing gangliosides can be modulated by the cellular environment, with levels decreasing upon subcutaneous transplantation of cells into nude mice, where GM3 becomes the major ganglioside, resembling the ganglioside composition in cervical carcinoma tissues nih.gov. This suggests that the expression of specific gangliosides, potentially including this compound or related structures, is context-dependent and could be influenced by the tumor microenvironment.

Involvement in Infectious Disease Mechanisms

Gangliosides play a crucial role in infectious diseases, primarily by serving as receptors for a variety of microbial pathogens and toxins, and by being involved in pathogen-mediated immune evasion strategies nih.govfrontiersin.org.

Pathogen Binding and Host-Pathogen Interactions at the Molecular Surface

Many pathogens exploit gangliosides on host cell surfaces for attachment and entry.

Toxin Receptors: Ganglioside GM1, a monosialylated ganglioside related to the "M1" component in this compound, is a well-established receptor for cholera toxin. The toxin binds to GM1's oligosaccharide group, facilitating its entry into epithelial cells of the jejunum. Similarly, the heat-labile enterotoxin from E. coli binds to GM1 in the pathogenesis of traveler's diarrhea caymanchem.com.

Bacterial Adhesion: Some pathogenic bacteria, such as Mycobacterium ulcerans, the causative agent of Buruli ulcer, exhibit specific binding to sulfated glycans, including those containing sulfated galactose and GalNAc residues researchgate.net. The M. ulcerans protein MUL_3720, highly expressed on the bacterial surface, has been shown to bind to these sulfated GalNAc-containing glycans, suggesting a role in initial bacterial attachment and clustering in the skin researchgate.net. This highlights the importance of GalNAc in host-pathogen interactions.

Viral Entry: Some viruses, such as HIV-1, can interact with host cell glycans and lectins (like galectin-3, which binds beta-galactosides found in glycoproteins) to facilitate viral attachment and internalization into host cells mdpi.comcore.ac.uk. While not directly involving gangliosides, the general principle of glycan-mediated pathogen-host interaction is relevant.

Molecular Mechanisms of Immune Evasion by Pathogens

Pathogens employ sophisticated molecular mechanisms to evade host immune responses, often involving mimicry of host glycans, including gangliosides.

Molecular Mimicry: A key mechanism of immune evasion and pathogenesis in infectious diseases is molecular mimicry, where microbial structures resemble host antigens. For example, Campylobacter jejuni, a common trigger for Guillain-Barré Syndrome (GBS), expresses lipooligosaccharides that chemically and antigenically mimic human gangliosides such as GM1, GD1a, and GD1b asm.org. This resemblance can lead to the production of cross-reactive anti-ganglioside antibodies in the host, resulting in autoimmune neuropathies where the immune system mistakenly attacks host nerve tissues asm.orggla.ac.uk.

Sialic Acid-Mediated Immune Evasion: Many pathogens, including various bacteria and viruses, express sialic acids on their surface, either directly synthesized or acquired from the host. These sialic acids can interact with host immunoinhibitory Siglec receptors present on immune cells (e.g., Siglec-5 and Siglec-9), thereby dampening the host immune response and allowing the pathogen to escape immune recognition ru.nl. This is a form of molecular mimicry where pathogens exploit the host's own immune regulatory mechanisms.

Advanced Methodologies for the Study of Galnac 3/ Isol M1 Ganglioside

Chemical and Chemoenzymatic Synthesis for Research Purposes

The inherent structural complexity of gangliosides, marked by numerous stereocenters and the often labile nature of sialic acid linkages, poses significant challenges for their laboratory synthesis. Researchers employ both traditional chemical synthesis and modern chemoenzymatic approaches to overcome these hurdles and generate well-defined ganglioside structures for biological and biophysical studies glycoforum.gr.jpresearchgate.netuvic.ca.

Development of Novel Synthetic Strategies and Building Blocks

Chemical synthesis of gangliosides has evolved over decades, classifying strategies broadly into late-stage ceramide coupling, the glucosyl ceramide cassette strategy, and late-stage sialylation uvic.caresearchgate.net. A critical challenge in ganglioside synthesis is achieving stereocontrol, particularly in the formation of the glycosidic bond of sialic acid, which often proves substrate-dependent researchgate.net.

Novel synthetic strategies aim to improve stereoselectivity and efficiency. For instance, a 1,5-lactam synthetic strategy has been developed, especially for c-series gangliosides, to achieve complete stereopurity and enhance the reactivity of specific hydroxyl groups in sialic acid, allowing for selective preparation of α-sialosides researchgate.net. Another advancement involves the use of constrained sialic acid donors, which facilitate the selective formation of α-anomeric linkages with various nucleophiles researchgate.net. The "cassette approach" represents a convergent total synthesis strategy, demonstrated effectively for complex gangliosides like GQ1b. This method utilizes well-defined heptasaccharide and glucosylceramide building blocks, enhancing the efficiency of glycan assembly and enabling preparative-scale synthesis for larger quantities acs.orgnih.gov. Furthermore, the use of azidosphingosine as a synthetic precursor for ceramide has been identified as a more reactive glycosyl acceptor compared to ceramide itself glycoforum.gr.jp. Building blocks such as sialyl galactoside or sialyl lactoside are crucial for effective ganglioside synthesis, and the construction of complex gangliosides like starfish ganglioside GP3 has involved the synthesis of polyprotected tetrasaccharide units and glucosyl ceramide derivatives glycoforum.gr.jpchemistryviews.org.

Chemoenzymatic methods offer an attractive alternative, providing efficient pathways for the total synthesis and facile purification of pure gangliosides from relatively inexpensive, commercially available starting materials nih.gov. These approaches often leverage glycosyltransferase-based one-pot multienzyme (OPME) systems. For example, GM3 and GD3 gangliosides can be synthesized from lactosyl sphingosine (B13886) using specific sialyltransferases nih.gov.

Derivatization for Functional Studies and Probe Development

Derivatization of gangliosides is vital for developing functional probes and for in-depth studies of their metabolism and functional implications nih.gov. Chemical derivatization can significantly enhance the analytical utility of gangliosides by improving ionization efficiency, yielding richer fragmentation spectra in mass spectrometry, and facilitating multiplexed analysis schemes such as stable isotope labeling researchgate.net.

Specific chemical modifications applied to gangliosides include the oxidation and subsequent reduction of the sialic acid glycerol (B35011) chain, amidation or lactonization of the carboxyl group, and the strategic introduction of fluorescent, paramagnetic, or photoreactive probes into the fatty acyl moiety of the molecule nih.govoup.com. These modifications enable researchers to track ganglioside behavior, investigate their interactions with other biomolecules, and delineate their roles in cellular processes.

The development of fluorescent ganglioside probes, synthesized through entirely chemical methods, has been instrumental in studying their dynamic behaviors in living cells, particularly concerning their partitioning within lipid rafts and binding affinities nih.gov. Recent advancements include the synthesis of lacto-series ganglioside fluorescent probes via late-stage, α-selective sialylation of glycolipids using bicyclic sialyl donors. These probes have been shown to behave similarly to their natural counterparts in cell plasma membranes, allowing for single-molecule imaging to reveal interactions with major raft molecules like GPI-anchored proteins nih.govrsc.org.

Advanced Spectroscopic and Mass Spectrometric Techniques

Precise structural characterization and analysis of gangliosides are paramount for understanding their biological functions. Advanced spectroscopic and mass spectrometric techniques provide the necessary resolution and sensitivity to probe these complex molecules.

High-Resolution Mass Spectrometry for Structural Characterization and Isomer Separation (beyond basic identification)

Mass spectrometry (MS) stands as a cornerstone in gangliosidomics, offering high specificity and sensitivity for the detection, characterization, and quantification of gangliosides researchgate.netmdpi.com. It is critical for elucidating the diverse carbohydrate chain and ceramide moieties that define ganglioside function researchgate.net. A significant challenge in MS analysis of gangliosides is the propensity for extensive precursor ion fragmentation, especially at the labile sialic acid linkages, and the presence of numerous highly diverse isomeric structures with distinct biological roles researchgate.net.

To address these challenges, advanced MS techniques are employed:

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS): Orbitrap instruments, often coupled with nanoelectrospray ionization (nanoESI), offer ultra-high resolution, precise mass accuracy, and exceptional sensitivity, enabling the direct identification of complex glycan panels and isoforms, even at picomole and subpicomole concentrations mdpi.compreprints.org. Multistage MS (MS^n) experiments allow for efficient sequencing of complex ionic species, providing detailed structural information on both oligosaccharide and ceramide components mdpi.comresearchgate.net.

Ion Mobility Spectrometry–Mass Spectrometry (IMS-MS): This powerful technique separates molecules based on their shape and size in the gas phase, enabling the rapid and efficient distinction and characterization of isomeric gangliosides without requiring complex chromatographic pre-separation chromatographyonline.commanchester.ac.uk. IMS-MS has successfully separated disialoganglioside isomers like GD1a and GD1b that differ in sialic acid residue positions researchgate.netchromatographyonline.com. It has also been shown to distinguish trisialoganglioside isomers, highlighting its utility in profiling complex ganglioside mixtures researchgate.net. IMS-MS provides collision cross section (CCS) values, which serve as an additional structural descriptor, aiding in the validation of putative structures manchester.ac.uk. This approach has led to the discovery and structural characterization of rare sialylated glycosphingolipid structures, such as GalNAc-GD1c isomers, in biological fluids like human cerebrospinal fluid indiana.edu.

MALDI Imaging Mass Spectrometry (MALDI-IMS): This technique allows for untargeted spatial analysis of gangliosides directly from tissue sections, facilitating the in situ investigation of isomeric lipid structures within biological contexts researchgate.net.

Detailed research findings illustrate the resolving power of these techniques. For example, in a study of gangliosides from cavernous hemangioma tissue, MS analysis via offline nanoESI revealed 62 distinct ions corresponding to 52 specific ganglioside structures, demonstrating the remarkable diversity of these glycosphingolipids mdpi.com. Ion mobility separation of gangliosides like GD1a and GD1b showed specific changes in drift times in different buffer gases (e.g., CO2 vs. air), demonstrating the ability to resolve closely related isomers chromatographyonline.com.

Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing atomic-level details of oligosaccharide structures, both in solution and in complexes with other biomolecules oup.com. It is particularly valuable for characterizing the dynamic conformations and subtle intermolecular interactions of gangliosides.

Conformational Analysis: NMR, often coupled with molecular dynamics (MD) simulations, is used to elucidate the dynamic conformational ensembles of ganglioside glycans in solution rsc.org. For instance, a systematic combination of NMR distance constraints and molecular mechanics calculations has been applied to investigate the conformational preferences of gangliosides like GM1, GM1b, and GD1a. These studies demonstrated that the placement of sialic acid residues significantly influences the preferred core conformation, attributing these effects to intramolecular interactions such, as hydrogen bonds within the ganglioside structure nih.gov.

Intermolecular Interactions: NMR is crucial for characterizing ganglioside interactions in membrane-like environments, employing both solution and solid-state NMR techniques oup.comrsc.org.

Ganglioside-Ganglioside Interactions: Specific ganglioside–ganglioside interactions can be detected by observing changes in NMR spectra upon mixing different gangliosides in mixed micelle systems. For example, when GD1b was mixed with GD1a and GM1, significant chemical shift changes were observed for specific peaks, indicating interactions rsc.org. While lateral carbohydrate-carbohydrate interactions are generally weak and transient, they can be studied using synthetic hybrid gangliosides containing multiple oligosaccharide chains that mimic cell surface clusters rsc.org.

Ganglioside-Protein Interactions: NMR provides insights into the molecular mechanisms of protein-ganglioside interactions. For instance, detailed NMR studies have characterized the interactions of amyloid beta (Aβ) peptides with GM1 clusters, often utilizing aqueous micelles or bicelles as membrane mimics. These studies have highlighted the importance of the carbohydrate–ceramide interface of ganglioside clusters for accommodating Aβ, influencing its conformational transition and aggregation oup.comrsc.orgjst.go.jp.

Advanced NMR Techniques: New NMR tools exploit the effects of introduced paramagnetic probes and stable isotopes. Lanthanoid tagging and spin labeling of oligosaccharides can induce pseudocontact shifts and paramagnetic relaxation enhancements, providing long-distance structural information independent of nuclear Overhauser effects (NOE) oup.com. Deuterium-induced isotope shifts of neighboring 13C resonances offer a means to identify hydrogen bonds involving oligosaccharide hydroxyl groups oup.com. Furthermore, uniform and position-selective 13C enrichment of oligosaccharides, achievable through metabolic labeling, enhances the scope of NMR analyses oup.com.

X-ray Reflectivity and Molecular Dynamics Simulations for Membrane Interactions

Understanding how gangliosides integrate into and interact within cellular membranes is critical for deciphering their functions. X-ray reflectivity (XR) and molecular dynamics (MD) simulations are powerful complementary techniques for this purpose.

X-ray Reflectivity (XR): XR is utilized to determine the precise structure and surface coverage of proteins bound to model membranes containing gangliosides. For example, XR studies have elucidated the binding of Galectin-3 to model membranes containing ganglioside GM1. These experiments can reveal the orientation of the bound protein, its depth of penetration, and the extent of membrane surface covered. It was observed that Galectin-3's carbohydrate recognition domain interacts with GM1's pentasaccharide, while its N-terminal domain points away from the membrane, potentially facilitating protein-protein interactions nih.gov. XR can also detect changes in lipid monolayer surface area and lipid-ordered phases upon protein insertion, providing quantitative measures of protein-membrane interactions nih.govmsu.ru.

Molecular Dynamics (MD) Simulations: MD simulations are a computational tool that complements experimental data, particularly NMR, for elucidating the dynamic conformational ensembles of glycans rsc.org. In the context of membrane interactions, MD simulations are crucial for building atomistic models of membrane-bound gangliosides and their interacting partners, with the results often supported by XR data nih.gov. These simulations are essential for understanding how ganglioside structures adopt specific conformations within the membrane milieu and how they interact with other molecules, including proteins, to regulate cell interactions and signaling pathways nih.gov. MD simulations have also been applied to investigate the interaction of proteins like alpha-synuclein (B15492655) with GM1-containing lipid membranes, providing insights into the structural changes induced by these interactions unimi.it. The consistency between NMR, crystallographic data, and MD simulations provides a robust framework for studying ganglioside-ligand recognition in a membrane setting nih.gov.

Genetic Engineering and Model Systems for Functional Analysis

Genetic engineering techniques, combined with various model systems, are essential for elucidating the functional significance of specific gangliosides by manipulating their expression and observing the resulting phenotypic changes.

Genetic engineering of glycosyltransferase genes has been a cornerstone in revealing the novel roles of gangliosides in various biological processes, particularly in the nervous system mdpi.combeilstein-journals.org. Glycosyltransferases are enzymes that catalyze the synthesis of gangliosides by adding monosaccharides in a stepwise manner d-nb.infobeilstein-journals.org. By creating knockout (KO) mouse lines for specific glycosyltransferase genes, researchers can investigate the consequences of altered ganglioside profiles in a complex biological system. For instance, the establishment of GM2/GD2 synthase and GD3 synthase knockout mouse lines has significantly advanced the understanding of ganglioside functions, including their roles in neuroinflammation and neurodegeneration mdpi.com.

In vitro cell line models offer a controlled environment for studying ganglioside metabolism and function at a cellular level. Various cell lines are utilized for ganglioside analysis, enabling high-throughput profiling and structural characterization mdpi.com. For example, the ganglioside profiles of cell lines such as PSN1, CRL-1620, 231 BR, and COG-N-683 have been analyzed using advanced liquid chromatography-mass spectrometry methods mdpi.com. Murine neuroblastoma F-11A cells, for instance, have been used to study the effects of glycosyltransferase expression on ganglioside composition nih.gov. Notably, "monosialosyl pentahexaosylceramide GalNAc-GM1" (GalNAc-GM1), which shares structural features and nomenclature similarity with GalNAc-3/'-isoL(M1) ganglioside, has been identified as a specific tumor-associated ganglioside exclusively found in human head and neck squamous cell carcinomas nih.gov. This highlights the relevance of specific cancer cell lines in studying the expression and potential roles of such complex gangliosides in oncogenesis.

Future Directions in Galnac 3/ Isol M1 Ganglioside Research

Elucidation of Undiscovered Molecular Interaction Partners

A significant future direction involves the systematic identification of proteins, lipids, and other molecules that directly interact with GalNAc-3/'-isoL(M1) ganglioside. Gangliosides, in general, are known to extend beyond the cell membrane, acting as surface markers and specific determinants in cellular recognition and cell-to-cell communication nih.gov. They modulate cell signal transduction events and are concentrated in lipid rafts, playing roles as receptors for bacterial toxins (e.g., cholera toxin) and viruses, and influencing processes like fibronectin organization in the extracellular matrix nih.govnih.govtcichemicals.com.

Future studies on this compound will likely employ advanced techniques to discover its unique interactome. Methods such as ligand blotting, which detects ganglioside-binding proteins by overlaying separated gangliosides with a protein of interest, could be adapted nih.gov. The generation of specific anti-idiotypic monoclonal antibodies, mimicking the ganglioside's properties, has also proven effective in identifying ganglioside-binding proteins for other gangliosides like GM1 nih.gov. Furthermore, bioinformatic approaches that probe genomes for potential ganglioside-binding motifs could guide experimental validation efforts. Identifying these specific molecular partners for this compound is crucial for understanding the pathways it influences and its precise biological functions.

Advanced Mechanistic Studies of Cellular Roles

While gangliosides broadly modulate signaling by engaging in cis- and trans-interactions with various membrane receptors, adhesion molecules, and ion channels, the specific consequences often depend on the ganglioside and protein involved tcichemicals.com. Future research will focus on elucidating the exact cellular and molecular mechanisms of this compound.

Gangliosides are integral to neurodevelopment, neuronal function, cell proliferation, differentiation, adhesion, migration, and apoptosis nih.gov. They are critical for the formation and maintenance of the nervous system, affecting processes like neuritogenesis, axonogenesis, and synaptogenesis. Additionally, alterations in ganglioside profiles have been linked to neurodegenerative disorders such as Huntington's, Alzheimer's, and Parkinson's diseases, as well as various cancers tcichemicals.com.

Mechanistic studies on this compound will aim to determine if it influences specific signaling pathways, such as those involving growth factor receptors (e.g., epidermal growth factor receptor, insulin (B600854) receptor) or ion channels, similar to other gangliosides tcichemicals.com. Techniques like targeted gene editing (e.g., CRISPR-Cas9, although not explicitly mentioned for gangliosides, represents a powerful tool for studying gene function and could be applied to ganglioside synthases), advanced imaging (e.g., live-cell microscopy to observe ganglioside dynamics in lipid rafts), and comprehensive omics approaches (proteomics and lipidomics) will be instrumental in dissecting its functional contributions. Understanding how its unique structure translates into specific cellular activities will be a key area of investigation.

Development of Next-Generation Analytical and Synthetic Tools

The structural complexity and heterogeneity of gangliosides present significant challenges for their analysis and synthesis. Future advancements in analytical and synthetic methodologies will be vital for further research into this compound.

Current analytical techniques for gangliosides include thin-layer chromatography (TLC), mass spectrometry (MS), and liquid chromatography-mass spectrometry (LC-MS). LC-MS, particularly with hydrophilic interaction liquid chromatography (HILIC) columns, offers high resolution and sensitivity for separating and quantifying ganglioside isomers based on their head groups. Developing more optimized LC-MS methods specifically tailored for this compound, potentially incorporating ion polarity switching or advanced data analysis algorithms, could enable more precise structural elucidation and quantitative profiling.

On the synthetic front, the biosynthesis of gangliosides involves a stepwise addition of monosaccharides by specific glycosyltransferases in the endoplasmic reticulum and Golgi apparatus. For instance, B4GALNT1 (β-1,4-N-Acetyl-Galactosaminyltransferase 1) is a key enzyme in the synthesis of complex gangliosides like GM2 and GD2 from their precursors. Future efforts may involve developing targeted enzymatic or chemoenzymatic synthetic routes for this compound, allowing for the production of modified versions or radiolabeled analogs for precise biological studies. These next-generation tools will facilitate deeper investigations into its distribution, metabolism, and interactions.

Comparative Glycosphingolipidomics and Functional Redundancy/Specificity Studies

Future comparative studies will aim to precisely map the expression and distribution of this compound in various biological contexts, including its presence relative to other gangliosides in the lacto and ganglio series. Research will investigate whether its functions are unique or if there is overlap and redundancy with other gangliosides. For instance, specific gangliosides can exert distinct effects, such as GM3 negatively modulating insulin receptor activity or GD3 inducing apoptosis tcichemicals.com. By comparing the activities and interactions of this compound with structurally related gangliosides, researchers can pinpoint the structural features responsible for its specific biological roles. This comparative approach will be essential for discerning its unique contributions to cellular physiology and pathology.

Q & A

Basic Research Questions

Q. What enzymatic and chemoenzymatic strategies are used to synthesize GalNAc-3'-isoL(M1) ganglioside, and how is yield optimized?

  • Methodology : Synthesis involves sequential glycosylation using galactosyltransferases (e.g., β1,3- or β1,4-galactosyltransferases) and sialyltransferases (e.g., α2-3ST or α2-6ST). For example, aminopentyl linkers and monosaccharide building blocks (e.g., Galβ1-3GlcNAc or Galβ1-4GlcNAc) are assembled stepwise, followed by sialylation . Yield optimization includes enzyme purity screening, substrate molar ratio adjustments, and reaction time titration. Permethylation-GC/MS analysis is critical for verifying intermediate structures .

Q. Which analytical techniques are most reliable for confirming the primary structure of GalNAc-3'-isoL(M1) ganglioside?

  • Methodology :

  • Permethylation-GC/MS : Derivatizes hydroxyl groups, enabling precise determination of glycosidic linkages (e.g., distinguishing 3- vs. 6-sialylation via alditol acetate derivatives) .
  • NMR Spectroscopy : Resolves anomeric configurations (α/β linkages) and ceramide moiety dynamics using solvent systems like DMSO-d6/D2O .
  • LC-MS/MS : Provides high-resolution mass profiles and fragmentation patterns for glycan sequencing .

Advanced Research Questions

Q. How can discrepancies in sialylation site identification during synthesis be resolved?

  • Methodology : Contradictions in sialylation (e.g., α2-3 vs. α2-6 linkages) arise from enzyme promiscuity. To resolve:

  • Comparative Permethylation : Analyze desialylated products to confirm terminal galactose modifications. For example, 2,3,4,6-tetra-O-methyl-galactitol indicates terminal sialic acid at C-3, while 2,3,4-tri-O-methyl derivatives suggest C-6 sialylation .
  • Enzyme-Specific Probes : Use sialyltransferase inhibitors (e.g., 3Fax-Neu5Ac for α2-3ST) to block competing reactions .

Q. What experimental strategies integrate GalNAc-3'-isoL(M1) ganglioside into metabolic models of macrophage polarization?

  • Methodology :

  • Metabolic Flux Analysis (MFA) : Track ganglioside incorporation into M1/M2 macrophages using isotopically labeled precursors (e.g., ¹³C-glucose). Ganglioside galactotransferase activity is prioritized in M1 macrophages, requiring co-factor optimization (e.g., UDP-galactose levels) .
  • Multi-Omics Integration : Combine transcriptomic data (e.g., HEXA/HEXB expression) with lipidomic profiling to map ganglioside turnover in pro-inflammatory vs. reparative states .

Q. How do ceramide structural variations influence functional studies of GalNAc-3'-isoL(M1) ganglioside?

  • Methodology : Ceramide chain length (C18 vs. C20) and saturation alter membrane dynamics. To address:

  • Synthetic Biology : Generate ceramide analogs via sphingolipid-engineered cell lines (e.g., CRISPR-modified UGCG knockout models) .
  • Biophysical Assays : Use surface plasmon resonance (SPR) or Langmuir monolayers to measure ganglioside-lipid interactions under varying ceramide compositions .

Data Contradiction and Validation

  • Example : Conflicting reports on α2-3ST specificity for type I/II lactosamine substrates.
    • Resolution : Validate enzyme activity using standardized substrates (e.g., Lc4Cer for type I vs. neolacto-Cer for type II) and quantify product ratios via HPTLC densitometry .

Tables for Key Analytical Parameters

TechniqueKey ParametersApplication ExampleReference
Permethylation-GC/MSMolar ratios of alditol acetatesDistinguishing S2–3PG vs. S2–6PG
LC-MS/MSMRM transitions (e.g., m/z 1384.68→)Quantifying GM2-Ganglioside isoforms
NMR (¹H/¹³C)Chemical shifts (δ 4.5–5.5 ppm anomeric)Confirming GalNAc β1-4 linkage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.